(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives, such as “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine”, are a class of compounds that have been widely studied due to their diverse biological activities . They are key components in many functional molecules used in a variety of applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring . The specific structure of “this compound” would include additional ethylphenyl and methyl groups attached to the benzimidazole core.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They are key components in the synthesis of many functional molecules used in a variety of applications .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. In general, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .Scientific Research Applications
Polymer Science
In polymer science, benzimidazole derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit remarkable solubility in organic solvents and significant thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen. Their specific heat capacities and glass-transition temperatures also highlight their potential in advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal Structure Analysis
Crystal structure analysis of compounds containing (E)-1,2-bis(benzimidazol-2-yl)ethene groups revealed insights into the geometric parameters, bond lengths, and interactions between molecules. These analyses provide foundational knowledge for designing molecules with specific properties and interactions (Stibrany, Schugar, & Potenza, 2005).
Antioxidant Properties
Benzimidazole derivatives have shown promising antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver. This suggests potential therapeutic applications for benzimidazole derivatives in diseases associated with oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Organic Light-Emitting Diodes (OLEDs)
Solution-processible bipolar triphenylamine-benzimidazole derivatives have been developed for use in highly efficient single-layer OLEDs. These compounds combine hole-transporting and electron-transporting moieties, offering excellent thermal stability and solubility for solution processing, paving the way for innovative display technologies (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Synthesis Methodologies
Innovative synthesis methodologies for benzimidazole derivatives, including cascade coupling/cyclization processes to N-substituted 1,3-dihydrobenzimidazol-2-ones, have been explored. These methods allow the assembly of complex structures with diverse functional groups, facilitating the development of compounds with potential biological or material applications (Zou, Yuan, & Ma, 2007).
Mechanism of Action
Target of action
Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They are known to interact with a variety of targets, including enzymes, receptors, and ion channels, among others.
Mode of action
Benzimidazole derivatives often exert their effects by binding to their target and modulating its activity .
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-3-12-8-4-5-9-13(12)17-16-18-14-10-6-7-11-15(14)19(16)2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBOJILHRQGAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.